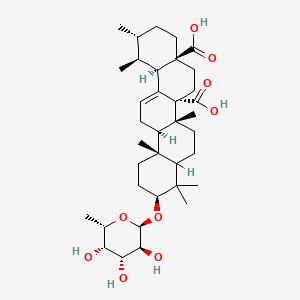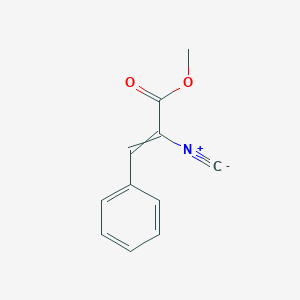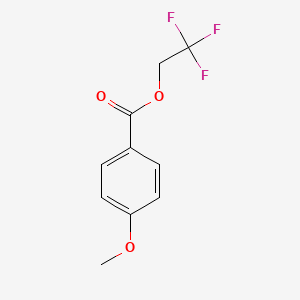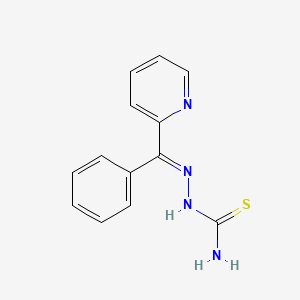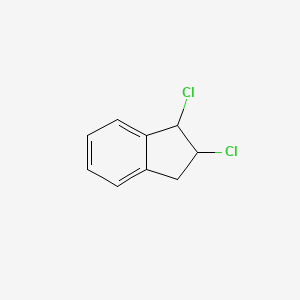
2,2-Diphenylaceanthrylen-6(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diphenylaceanthrylen-6(2H)-one is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenylaceanthrylen-6(2H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions such as high temperature and the presence of catalysts.
Industrial Production Methods
Industrial production of such compounds often involves scaling up laboratory methods to larger reactors, ensuring the reactions are efficient and cost-effective. This might include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Diphenylaceanthrylen-6(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction might involve the addition of oxygen or removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This could involve the addition of hydrogen or removal of oxygen, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This might involve replacing one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens, nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,2-Diphenylaceanthrylen-6(2H)-one could have various applications in scientific research, including:
Chemistry: Studying its reactivity and properties to understand the behavior of polycyclic aromatic hydrocarbons.
Biology: Investigating its potential biological activity, such as interactions with enzymes or receptors.
Medicine: Exploring its potential as a pharmaceutical intermediate or active compound.
Industry: Using it in the synthesis of advanced materials or as a precursor for other chemical products.
Mecanismo De Acción
The mechanism of action of 2,2-Diphenylaceanthrylen-6(2H)-one would depend on its specific interactions with molecular targets. This might involve binding to specific enzymes or receptors, altering their activity, and triggering various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Diphenyl-1-picrylhydrazyl: Known for its use as a radical scavenger in antioxidant studies.
Anthracene: Another polycyclic aromatic hydrocarbon with applications in organic electronics and photochemistry.
Uniqueness
2,2-Diphenylaceanthrylen-6(2H)-one might be unique due to its specific ring structure and functional groups, which could confer distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
76664-88-5 |
|---|---|
Fórmula molecular |
C28H18O |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
2,2-diphenylaceanthrylen-6-one |
InChI |
InChI=1S/C28H18O/c29-27-22-15-8-7-14-21(22)24-18-28(19-10-3-1-4-11-19,20-12-5-2-6-13-20)25-17-9-16-23(27)26(24)25/h1-18H |
Clave InChI |
KLFXQCAEFKYRLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C=C3C4=CC=CC=C4C(=O)C5=C3C2=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14432957.png)

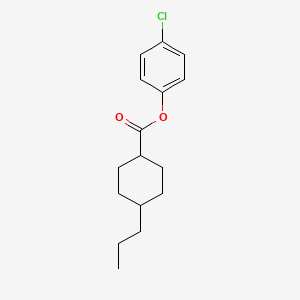
![1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one](/img/structure/B14432970.png)
